![molecular formula C12H7F3N4O B6475899 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2640975-97-7](/img/structure/B6475899.png)
7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (hereafter referred to as 7-phenyl-TFMP) is a heterocyclic compound belonging to the triazolopyrazinone family. It is a biologically active compound that has been studied extensively for its potential applications in the fields of medicine, biochemistry, and other scientific research.
Scientific Research Applications
- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives, including this compound, and evaluated their antibacterial activity .
- They exhibit various activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors .
Antibacterial Activity
Medicinal Chemistry
Fluorescent Probes
In Silico Studies
Mechanism of Action
Target of Action
The primary target of 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is Dipeptidyl Peptidase IV (DPP4) . DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a significant role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a potent and selective DPP4 inhibitor . It binds to DPP4 in a manner that prevents it from cleaving the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) . This inhibition results in increased levels of these hormones, leading to enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway . By preventing the degradation of incretin hormones, this compound prolongs their action, leading to an increase in insulin release and a decrease in glucagon levels in the pancreas . This results in a decrease in hepatic glucose output and an improvement in beta-cell function .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The bioavailability of these drugs can be influenced by factors such as food intake, gastric pH, and interactions with other drugs .
Result of Action
The primary molecular effect of this compound’s action is the prolonged activity of incretin hormones . This leads to improved glucose homeostasis, including enhanced insulin secretion, suppressed glucagon secretion, slowed gastric emptying, and increased satiety . At the cellular level, these effects can lead to improved beta-cell function and potentially slow the progression of diabetic conditions .
Action Environment
Environmental factors such as diet, exercise, and stress levels can influence the efficacy and stability of this compound. For instance, a diet high in carbohydrates may require higher doses of the drug to effectively control blood glucose levels. Similarly, physical activity can enhance the glucose-lowering effect of the drug. Stress, on the other hand, can increase blood glucose levels and potentially reduce the effectiveness of the drug. It’s also worth noting that the compound’s stability could be affected by storage conditions, such as temperature and humidity .
properties
IUPAC Name |
7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O/c13-12(14,15)11-17-16-9-10(20)18(6-7-19(9)11)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOIOGLPHXAYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.